molecular formula C18H27NO5 B207894 3,6-Ditigloyloxytropan-7-ol CAS No. 7159-86-6

3,6-Ditigloyloxytropan-7-ol

Cat. No. B207894
CAS RN: 7159-86-6
M. Wt: 337.4 g/mol
InChI Key: FRQMNJFBOJQRAQ-JMQWPVDRSA-N
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Description

3,6-Ditigloyloxytropan-7-ol is an organic compound that belongs to the class of tropane alkaloids . These are organic compounds containing the nitrogenous bicyclic alkaloid . It is an alkaloid isolated from Datura metel .


Molecular Structure Analysis

The molecular structure of this compound is complex, as it is a nitrogenous bicyclic alkaloid . The exact structure can be found in various databases .

Scientific Research Applications

  • Biosynthesis and Metabolic Pathways :

    • Biosynthesis in Datura Species : Studies have explored the biosynthesis of ditigloyl esters like 3,6-Ditigloyloxytropan-7-ol in Datura plants. One study found that 3α-Tigloyloxytropane-[14CO] and valtropine-[14CO] fed to Datura innoxia plants led to the formation of 3α-tigloyloxytropane, 3α,6β-ditigloyloxytropane, and 3α,6β-ditigloyloxytropan-7β-ol (Basey & Woolley, 1975).
    • Metabolic Pathways in Aerial Parts of Datura : Another study demonstrated that Datura plants incorporate 14CO2 more rapidly into the tigloyl groups of ditigloyl ester alkaloids than into the hydroxytropane moiety. 3,6-Ditigloyloxytropane undergoes hydrolysis in the leaves, forming other compounds such as meteloidine (Evans & Griffin, 1964).
  • Alkaloid Composition in Various Datura Species :

    • Different Datura species exhibit variations in their alkaloid composition, including the presence of compounds like this compound. For instance, Datura suaveolens has been found to contain a significant proportion of tigloyl esters, including 3α,6β-ditigloyloxytropan-7β-ol (Evans & Lampard, 1972).
  • Competitive Feeding Experiments and Biosynthetic Routes :

    • Studies have explored the biosynthetic routes for tigloyl esters in Datura through competitive feeding experiments with tropine. These experiments suggest two distinct biosynthetic pathways for compounds like this compound (Beresford & Woolley, 1975).

Mechanism of Action

The mechanism of action of 3,6-Ditigloyloxytropan-7-ol is not explicitly stated in the available literature. As a tropane alkaloid, it may have similar mechanisms of action to other compounds in this class .

properties

IUPAC Name

[6-hydroxy-8-methyl-7-[(E)-2-methylbut-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5/c1-6-10(3)17(21)23-12-8-13-15(20)16(14(9-12)19(13)5)24-18(22)11(4)7-2/h6-7,12-16,20H,8-9H2,1-5H3/b10-6+,11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQMNJFBOJQRAQ-JMQWPVDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CC2C(C(C(C1)N2C)OC(=O)C(=CC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)OC1CC2C(C(C(C1)N2C)OC(=O)/C(=C/C)/C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3,6-Ditigloyloxytropan-7-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029325
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

7159-86-6
Record name 3,6-Ditigloyloxytropan-7-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029325
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

215 °C
Record name 3,6-Ditigloyloxytropan-7-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029325
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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